4-Amino-3-fluorophenylboronic acid pinacol ester

Overview

Description

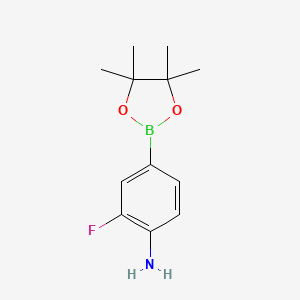

4-Amino-3-fluorophenylboronic acid pinacol ester (CAS 819058-34-9) is a boronic ester derivative with the molecular formula C₁₂H₁₇BFNO₂ and a molecular weight of 237.08 g/mol . Structurally, it features a phenyl ring substituted with an amino group (-NH₂) at the 4-position and a fluorine atom (-F) at the 3-position, linked to a pinacol boronate ester moiety. This compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a method widely used for aryl-aryl bond formation .

Preparation Methods

Synthesis Overview

The preparation can be summarized in a multi-step synthetic route:

Step 1: Synthesis of 3-Fluoroaniline

The starting material, 3-fluoroaniline, is synthesized through the nitration of o-fluoronitrobenzene followed by reduction. This process can involve the use of palladium on carbon as a catalyst for hydrogenation.

Step 2: Formation of Boronic Acid

The next step involves the formation of the boronic acid from the aniline derivative. This is typically achieved by reacting the aniline with a boron reagent such as trimethyl borate or diboron compounds.

Step 3: Pinacol Ester Formation

The final step involves the reaction of the boronic acid with pinacol to form the pinacol ester. This reaction generally requires acidic conditions and can be facilitated by various catalysts.

Detailed Reaction Conditions

Recent studies have highlighted various approaches to optimize the synthesis of boronic esters, including:

Catalyst Selection : The choice of catalyst significantly affects both yield and reaction time. For instance, using palladium-based catalysts has shown improved efficiency in hydrogenation steps.

Temperature Control : Maintaining appropriate temperatures during reactions is crucial for maximizing yields and minimizing side reactions. For instance, reactions involving nitration should be conducted at low temperatures (-35°C to -45°C) to control exothermic reactions.

Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are essential for obtaining high-purity products necessary for further applications in synthesis.

The preparation of 4-amino-3-fluorophenylboronic acid pinacol ester involves a series of well-defined synthetic steps that require careful optimization of reaction conditions and reagents. Advances in catalytic methods and purification techniques continue to improve the efficiency and yield of this important compound, making it a valuable asset in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding nitro compound, while reduction can produce an amine derivative .

Scientific Research Applications

4-Amino-3-fluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-3-fluorophenylboronic acid pinacol ester exerts its effects involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The fluorine atom enhances the compound’s stability and biological activity by increasing its affinity for carbon atoms .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of boronic esters are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Electronic Properties

Solubility and Physicochemical Properties

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts . Substituents further modulate solubility:

Table 2: Solubility Trends

Reactivity in Cross-Coupling Reactions

The amino group in this compound plays a critical role in directing Suzuki couplings. For example, in the synthesis of fluorene-based hole-transport materials, amino-substituted boronic esters enable precise regioselectivity . In contrast:

- Chlorine-substituted analogs (e.g., 4-amino-3-chlorophenylboronic acid pinacol ester) exhibit slower coupling rates due to steric and electronic hindrance .

- Trifluoromethyl-substituted analogs (e.g., 4-fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester) require higher catalyst loadings to achieve comparable yields .

Biological Activity

4-Amino-3-fluorophenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique molecular structure, which includes an amino group, a fluorine atom, and a pinacol ester moiety. This compound has garnered significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in targeting specific proteins through reversible covalent modifications.

- Molecular Formula : C₁₂H₁₇BFNO₂

- Molecular Weight : Approximately 237.08 g/mol

- Physical Appearance : Pale orange to light brown solid, air-sensitive

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with serine or threonine residues in proteins. This interaction can lead to enzyme inhibition and modulation of cellular processes. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, increasing its potency.

Cellular Effects

Research indicates that this compound influences various cellular processes, including:

- Gene Expression : Interacts with transcription factors and DNA-binding proteins.

- Metabolic Pathways : Alters enzyme activity involved in metabolic processes.

- Cell Signaling : Affects pathways that utilize boron-containing compounds.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, revealing its potential in therapeutic applications.

Table 1: Summary of Biological Activity Studies

Case Studies

-

Enzyme Interaction Study :

- A study focused on the interaction between this compound and various kinases showed selective inhibition profiles. The compound exhibited IC50 values indicating effective inhibition at micromolar concentrations against specific targets, which is crucial for developing targeted therapies.

-

Proteomics Application :

- The compound has been utilized in proteomics for selective labeling of proteins, demonstrating its utility in studying protein interactions and functions within cellular contexts. This application highlights its potential as a tool for drug discovery and development.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-fluorophenylboronic acid pinacol ester | Similar structure but different substitution pattern | Different position of amino group affects reactivity |

| 4-Amino-2-fluorophenylboronic acid pinacol ester | Contains a fluorine atom in a different position | Variation in fluorine positioning alters binding properties |

| 4-Amino-3-methylphenylboronic acid pinacol ester | Methyl substitution instead of fluorine | Lacks fluorine, affecting overall reactivity and biological interactions |

The unique combination of functional groups in this compound enhances its reactivity and biological interactions compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-amino-3-fluorophenylboronic acid pinacol ester?

- Methodological Answer : A common approach involves catalytic protodeboronation of pinacol boronic esters under controlled conditions. For example, aminophenylboronic acid pinacol esters can be synthesized via pH-controlled reactions (e.g., cooling to 0°C and adjusting pH to 6 using hydrochloric acid) to stabilize the boronic acid intermediate . Alternative methods include Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic esters in the presence of palladium catalysts .

Q. How does the solubility of this compound compare to its parent boronic acid?

- Methodological Answer : Pinacol esters generally exhibit enhanced solubility in organic solvents compared to their boronic acid counterparts. For phenylboronic acid derivatives, solubility in chloroform, acetone, and ethers is significantly higher for pinacol esters, while hydrocarbons show minimal solubility. For instance, phenylboronic acid pinacol ester has 3–5× higher solubility in chloroform than the parent acid . This property is critical for designing reaction conditions in organic synthesis.

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Safety data sheets (SDS) indicate that this compound may cause harm via inhalation, skin contact, or ingestion. Recommended precautions include:

- Use of personal protective equipment (gloves, lab coat, goggles).

- Storage at 0–6°C in a sealed, dry container to prevent degradation .

- Immediate rinsing with water for 15+ minutes upon skin/eye contact .

Advanced Research Questions

Q. How can kinetic studies of boronic ester reactions with oxidants like H₂O₂ inform reaction design?

- Methodological Answer : UV-vis spectroscopy is a key tool for monitoring reaction kinetics. For example, 4-nitrophenylboronic acid pinacol ester reacts with H₂O₂ at pH 7.27, showing a decrease in the 290 nm peak (boronic ester) and an increase at 405 nm (oxidized product). This data helps optimize reaction time, stoichiometry, and pH for analogous fluorinated compounds . Researchers should calibrate conditions to account for electron-withdrawing fluorine substituents, which may alter reactivity.

Q. What challenges arise in cross-coupling reactions involving fluorinated arylboronic esters?

- Methodological Answer : Fluorine substituents can sterically hinder palladium-catalyzed Suzuki-Miyaura couplings. To address this:

- Use bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd catalyst.

- Optimize temperature (often 80–100°C) and solvent polarity (e.g., THF or DMF) to enhance reactivity .

- Monitor for protodeboronation side reactions, especially under basic conditions .

Q. How can photochemical methods expand the utility of this compound in borylation reactions?

- Methodological Answer : Recent advances in photoinduced decarboxylative borylation enable the conversion of carboxylic acids to boronic esters without metal catalysts. For 4-amino-3-fluorophenyl derivatives, this method involves:

- Activating the carboxylic acid as an N-hydroxyphthalimide ester.

- Irradiating with visible light in the presence of bis(catecholato)diboron (B₂cat₂) in amide solvents (e.g., DMA).

- Radical chain propagation drives the reaction, offering compatibility with sensitive functional groups like amines and fluorides .

Q. How do discrepancies in stability data for boronic esters impact experimental reproducibility?

- Methodological Answer : Stability variations may arise from moisture sensitivity, storage temperature, or impurities. For example:

- Contradiction : Some SDS reports indicate stability at 0–6°C , while others note decomposition under prolonged storage.

- Resolution : Conduct accelerated stability studies (e.g., thermogravimetric analysis) and use freshly distilled solvents to minimize hydrolytic degradation .

Q. Key Research Recommendations

- Synthetic Optimization : Explore microwave-assisted coupling to reduce reaction times for fluorinated substrates.

- Mechanistic Studies : Use DFT calculations to model the impact of fluorine on transition states in cross-coupling reactions.

- Eco-Toxicology : Conduct ecotoxicity assays, as current SDS lack data on environmental persistence or bioaccumulation .

Properties

IUPAC Name |

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXGNRNTXUKZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591550 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819058-34-9 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.